Severin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139165-01-8 |
|---|---|
Molecular Formula |
C25H31NO4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-[4-[(E)-5-(3,3-dimethyloxiran-2-yl)-4-hydroxy-3-methylpent-2-enoxy]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C25H31NO4/c1-18(22(27)17-23-25(2,3)30-23)14-16-29-21-11-9-19(10-12-21)13-15-26-24(28)20-7-5-4-6-8-20/h4-12,14,22-23,27H,13,15-17H2,1-3H3,(H,26,28)/b18-14+ |
InChI Key |
QQKKFVXSQXUHPI-NBVRZTHBSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C(CC3C(O3)(C)C)O |
Isomeric SMILES |
C/C(=C\COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)/C(CC3C(O3)(C)C)O |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C(CC3C(O3)(C)C)O |
melting_point |
146-149°C |
physical_description |
Solid |
Synonyms |
severin severin protein, Dictyostelium |
Origin of Product |
United States |
Historical Context and Discovery of Severin in Biological Systems
Initial Identification and Characterization in Model Organisms
Severin was initially identified and characterized in Dictyostelium discoideum as a protein capable of disassembling actin filaments in a calcium-dependent manner. Early studies involved the purification of this protein from Dictyostelium extracts. Researchers employed techniques such as viscometry, electron microscopy, and sedimentation assays to observe and quantify the effects of the purified protein on actin filaments. researchgate.netpsu.edunih.govnih.gov
Purification procedures, often involving modifications of established methods, yielded this compound as a protein with a molecular mass estimated to be around 40,000 daltons (40 kDa). researchgate.netnih.govnih.gov Biochemical analysis revealed it consists of a single polypeptide chain and contains specific residues like methionine and cysteine. researchgate.netnih.gov The key characteristic observed early on was its requirement for calcium ions to exert its activity on actin. researchgate.netpsu.edunih.govnih.govaacrjournals.orgnih.gov
Early Insights into Actin Cytoskeleton Regulation by this compound
Early research into this compound's function provided critical insights into how the actin cytoskeleton is dynamically regulated. It was established that this compound possesses multiple activities on actin filaments: severing, nucleating, and capping. researchgate.netpsu.edunih.govnih.govnih.govpsu.edu
The severing activity involves breaking existing actin filaments into shorter fragments. This process is dependent on the presence of micromolar concentrations of calcium. researchgate.netpsu.edunih.govnih.govaacrjournals.orgnih.gov Studies using electron microscopy demonstrated that the addition of this compound and calcium to actin filaments resulted in rapid fragmentation. researchgate.netpsu.edunih.gov The degree of fragmentation, reflected in the average fragment length, was found to be dependent on the molar ratio of this compound to actin, suggesting a stoichiometric rather than purely catalytic mechanism for severing. aacrjournals.org For instance, a higher ratio of this compound to actin resulted in shorter filament fragments. aacrjournals.org
Beyond severing, this compound was also shown to nucleate the assembly of new actin filaments and cap the fast-growing (barbed) ends of existing filaments. researchgate.netpsu.edunih.govpsu.edu The ability to nucleate assembly provides new starting points for actin polymerization, while capping the barbed ends regulates filament elongation and prevents subunit addition or loss from that end. psu.edunih.govpsu.edu
Studies investigating the interaction between this compound and actin revealed that this compound binds to both filamentous actin (F-actin) and monomeric actin (G-actin). psu.edunih.govnih.gov Upon severing, this compound was found to remain bound to the ends of the resulting filament fragments, specifically the preferred assembly end. psu.edunih.gov At high molar excess of this compound over actin, a stable 1:1 complex between this compound and actin monomers could form, and this complex itself did not exhibit severing activity. psu.edunih.gov
Conformational changes in the this compound protein upon binding calcium were also indicated by early fluorescence studies, suggesting a mechanism by which calcium binding activates its interaction with actin. researchgate.netuniprot.org Comparative analysis with related proteins like gelsolin and villin highlighted conserved domains, suggesting a shared evolutionary origin and similar functional modules within this protein family. researchgate.netnih.govpsu.edurcsb.orgrcsb.orgscirevfew.net Truncation studies further helped in mapping these activities to specific regions or domains within the this compound protein. researchgate.netnih.govpsu.edu
While initial observations in Dictyostelium suggested a role for this compound's actin-severing function in cell motility, studies on this compound-deficient mutants in Dictyostelium showed surprisingly normal motility and chemotaxis under certain conditions, indicating potential redundancy or complex interplay with other actin-regulatory proteins. aacrjournals.orgnih.gov However, its involvement in processes like phagocytosis and cytokinesis has also been explored. ontosight.aiuni-muenchen.debiologists.com Further research identified a specific protein kinase, this compound kinase (SvkA), capable of phosphorylating this compound, suggesting a regulatory layer controlling this compound's activity. uni-muenchen.deresearchgate.netresearchgate.netuniprot.orgplos.orguni-muenchen.de
The discovery and characterization of this compound in Dictyostelium laid foundational knowledge regarding the mechanisms of actin filament manipulation by severing proteins, contributing significantly to the broader understanding of cytoskeletal dynamics in eukaryotic cells. ontosight.ai
Here is a summary of key characteristics and early findings regarding Dictyostelium this compound:
| Characteristic | Finding | Source(s) |
| Organism of Primary Study | Dictyostelium discoideum | researchgate.netpsu.edunih.govnih.govaacrjournals.orgnih.govpsu.eduuniprot.orgrcsb.orgrcsb.orgnih.govontosight.aiuni-muenchen.debiologists.comresearchgate.netresearchgate.netuniprot.orgplos.orguni-muenchen.de |
| Molecular Weight | ~40 kDa | researchgate.netnih.govnih.gov |
| Polypeptide Chain | Single | researchgate.netnih.gov |
| Calcium Dependence | Yes, requires micromolar Ca2+ | researchgate.netpsu.edunih.govnih.govaacrjournals.orgnih.gov |
| Primary Activities on Actin | Severing, Nucleation, Capping | researchgate.netpsu.edunih.govnih.govnih.govpsu.edu |
| Severing Mechanism | Stoichiometric | aacrjournals.org |
| Binding Properties | Binds to F-actin and G-actin; remains bound to filament ends after severing | psu.edunih.govnih.gov |
| Complex Formation (Molar Excess) | Forms a 1:1 complex with actin monomers (non-severing) | psu.edunih.gov |
| Conformational Change | Undergoes conformational change upon Ca2+ binding | researchgate.netuniprot.org |
Note: Data tables are presented in a static format here. In an interactive format, users might be able to sort, filter, or expand rows for more details.
Molecular Architecture and Genomic Context of Severin
Gene and Transcriptomic Analysis of Severin Orthologs
The genetic foundation of this compound has been primarily characterized in the slime mold Dictyostelium discoideum. In this organism, this compound is encoded by a single gene. nih.gov Analysis of its expression reveals a messenger RNA (mRNA) transcript of approximately 1.4 kilobases. This transcript is consistently present throughout the developmental cycle of D. discoideum, suggesting a continuous requirement for this compound's function. nih.gov
The identification and analysis of this compound orthologs—genes in different species that evolved from a common ancestral gene—are crucial for understanding its conserved functions and evolutionary divergence. Modern genomics and transcriptomics employ several methods to predict and analyze these relationships. nih.gov Approaches like the Bidirectional Best Hit (BBH) method are foundational, identifying pairs of genes in two different species that are each other's best match in sequence similarity searches. nih.gov More advanced, transcriptome-based methods can further refine orthology prediction by comparing translated fragments from mRNA, which can reveal similarities not detectable through standard protein-based comparisons. nih.govnih.gov
Comparative transcriptomic analyses, which study gene expression patterns across different species, help to infer functional conservation and divergence among orthologs. plos.org While extensive comparative transcriptomic data specifically for this compound across a wide range of species is not detailed in current literature, the tools and methodologies are well-established for such investigations. These studies would reveal how the expression of this compound orthologs is regulated in different organisms and tissues, providing clues to any species-specific adaptations of its function.
Table 1: Gene and Transcript Details for Dictyostelium discoideum this compound
| Feature | Description | Reference |
| Organism | Dictyostelium discoideum | nih.gov |
| Gene Count | Single gene | nih.gov |
| Transcript Size | Approx. 1.4 kilobases | nih.gov |
| Expression Profile | Present throughout the developmental cycle | nih.gov |
Protein Domain Organization and Conserved Motifs of this compound
The protein architecture of this compound is a key determinant of its function as an actin-binding protein. It is a 39.9-kDa protein that belongs to the Class I group of the gelsolin superfamily, which are characterized by their ability to sever and cap actin filaments. nih.goved.ac.uk
This compound's structure is composed of three homologous domains, often referred to as gelsolin-homology (GH) domains or segments. ed.ac.ukresearchgate.net This three-domain architecture is a defining feature of the this compound/fragmin subgroup within the larger gelsolin superfamily, which also includes proteins with six domains like gelsolin and villin. ed.ac.uknih.gov Each domain is approximately 15 kDa in size and adopts a similar structural fold. ed.ac.uk
A significant conserved feature is a region highly homologous to a sequence found in both gelsolin and villin. This homologous sequence is believed to be directly involved in the actin filament severing activity shared by these proteins. nih.gov The conservation of this motif across different members of the superfamily underscores its critical role in modulating the actin cytoskeleton. nih.gov
Table 2: Domain Organization of this compound
| Feature | Description | Reference |
| Protein Family | Gelsolin Superfamily (Class I) | ed.ac.uk |
| Molecular Weight | 39.9 kDa | nih.gov |
| Domain Count | 3 Gelsolin-Homology (GH) Domains | ed.ac.ukresearchgate.net |
| Conserved Region | Homologous sequence shared with gelsolin and villin, implicated in F-actin severing | nih.gov |
Structural Insights from Recombinant this compound and Fragment Studies
Detailed structural understanding of this compound has been achieved through studies of its recombinant fragments. The three-dimensional structure of domain 2 of this compound, a 114-residue fragment, was determined in an aqueous solution using nuclear magnetic resonance (NMR) spectroscopy. nih.gov
This analysis revealed a compact and intricate fold. The core of the domain consists of a five-stranded beta-sheet. This sheet is flanked on one side by a parallel four-turn alpha-helix and on the other by a shorter, roughly perpendicular two-turn alpha-helix. nih.gov This "sandwiched" architecture is a characteristic feature of the gelsolin-homology fold, which is also found in proteins like profilins. nih.gov
Crucially, the study of this recombinant domain identified two distinct binding sites for calcium ions (Ca2+). These binding sites are located near the N and C termini of the long alpha-helix. nih.gov The presence of these sites provides a structural basis for this compound's Ca2+-activated mechanism, which is essential for its functions of severing F-actin, nucleating actin assembly, and capping the fast-growing ends of actin filaments. nih.gov The conserved residues within the gelsolin family contribute to the stable apolar core of this domain, highlighting a shared structural framework for actin interaction. nih.gov
Homology and Evolutionary Relationships within Gelsolin Superfamily
This compound is a member of the large and evolutionarily significant gelsolin superfamily of actin-binding proteins. ed.ac.uknih.gov The proteins in this family share a common building block, the gelsolin-homology (GH) domain, and are involved in processes like cell motility and structure. ed.ac.ukresearchgate.net
Sequence comparisons show remarkable homology between this compound and other superfamily members, particularly gelsolin, pointing to a common evolutionary origin. nih.gov The prevailing evolutionary hypothesis suggests that an ancestral gene, coding for a single proto-actin binding domain of about 15 kDa, underwent a triplication event. This triplication gave rise to the three-domain structure seen in proteins like this compound and fragmin. ed.ac.uk
Subsequently, it is proposed that a duplication of this three-domain gene led to the emergence of the six-domain proteins, such as gelsolin and villin. nih.goved.ac.uknih.gov Villin is thought to have evolved further from gelsolin by acquiring an additional "headpiece" domain. ed.ac.uk Other family members with varying numbers of domains, such as the five-domain supervillin or the four-domain GSNL-1 in Caenorhabditis elegans, are believed to have arisen through the subsequent loss of one or more domains from a six-domain ancestor. nih.govdntb.gov.ua This model of gene duplication followed by modification and domain loss explains the diverse architectures observed within the gelsolin superfamily, with the three-domain this compound representing a foundational structure. nih.gov
Biochemical Mechanisms of Severin Actin Interaction
Filament Severing Activity of Severin and its Modulators
This compound's most prominent function is its ability to fragment filamentous actin (F-actin) in a calcium-dependent manner. nih.gov Upon the addition of this compound and Ca2+, actin filaments are rapidly broken into shorter fragments. nih.gov This severing action is a key mechanism for rapidly remodeling the actin cytoskeleton. The severing function is attributed to two active actin-binding sites located next to each other within the this compound protein. nih.govnih.gov
The activity of this compound is influenced by other actin-binding proteins but remains unaffected by several compounds that interact with actin. Notably, myosin subfragment 1 significantly inhibits this compound's severing activity. nih.govnih.gov In contrast, other molecules that bind to actin filaments, such as tropomyosin, phalloidin, and cytochalasin B, as well as the actin-monomer-binding protein DNase I, have no effect on this compound's ability to sever F-actin. nih.govnih.gov
| Modulator | Effect on this compound Severing Activity | Reference |
|---|---|---|
| Myosin Subfragment 1 | Inhibitory | nih.govnih.gov |
| Tropomyosin | No effect | nih.govnih.gov |
| DNase I | No effect | nih.govnih.gov |
| Phalloidin | No effect | nih.govnih.gov |
| Cytochalasin B | No effect | nih.govnih.gov |
Actin Filament Capping Mechanisms by this compound
Following the fragmentation of an actin filament, this compound remains bound to the newly created barbed (fast-growing) end, effectively "capping" it. nih.govnih.govnih.govnih.gov This capping action prevents both the addition of new actin monomers and the dissociation of existing ones from that end, thereby controlling filament length and stability.
Studies using truncated versions of the this compound protein have pinpointed the specific domains responsible for this function. The capping activity is primarily located in the N-terminal region of the protein. nih.govnih.gov A fragment consisting of the first 111 amino acids contains the primary actin-binding site responsible for capping. nih.gov Interestingly, while the capping activity of full-length this compound is strictly dependent on calcium, certain truncated fragments can function as Ca2+-independent capping proteins. nih.govnih.gov
Nucleation of Actin Assembly by this compound
In addition to severing and capping, this compound can nucleate the formation of new actin filaments. nih.govnih.gov Nucleation is the initial step of polymerization, where a small number of actin monomers associate to form a stable "seed" from which a filament can elongate. This compound facilitates this process, promoting the de novo assembly of actin filaments. This activity, like severing, is Ca2+-dependent in the full-length protein. nih.gov The two adjacent actin-binding sites that are responsible for severing have also been identified as the domains that collaborate to perform the nucleating function. nih.govnih.gov This is a notable distinction from the related protein gelsolin, where the domains responsible for nucleation are located far apart in the protein's primary sequence. nih.gov
Calcium-Dependent Binding Dynamics and Conformational Changes of this compound
The interaction of this compound with actin is tightly regulated by the concentration of free calcium ions (Ca2+). This compound does not interact with actin filaments in the absence of Ca2+. nih.gov The binding and subsequent severing and capping activities require micromolar concentrations of Ca2+. nih.govnih.gov The binding of Ca2+ to this compound induces a significant conformational change in the protein. nih.gov This structural alteration, detected through methods like nanosecond emission anisotropy and changes in tryptophan fluorescence, is the critical switch that activates this compound's functions. nih.govnih.gov Once this compound binds to actin in the presence of Ca2+ (at concentrations greater than 1 µM), the resulting complex is highly stable. The subsequent removal of Ca2+ by adding a chelator like EGTA does not cause this compound to dissociate from the actin. nih.govnih.gov
Stoichiometry and Stability of this compound-Actin Complexes
This compound and actin form a high-affinity complex with a one-to-one stoichiometry. nih.govnih.gov When this compound is added in molar excess to actin, it leads to the complete disassembly of filaments and the formation of this 1:1 this compound-actin complex. nih.gov This complex is remarkably stable; once formed in the presence of sufficient calcium, it does not readily dissociate even when calcium levels are subsequently lowered. nih.govnih.gov It is important to note that the 1:1 this compound-actin complex itself is incapable of severing other actin filaments. nih.govnih.gov Further studies have shown that the maximal rate of steady-state ATP hydrolysis by actin in the presence of Ca2+-severin occurs at an actin-to-severin molar ratio of approximately 10:1. nih.gov This finding suggests that after severing, the subsequent subunit exchange is a limited process, likely restricted to the ends of the newly formed filament fragments where this compound remains capped. nih.gov
Interaction Profiles with Monomeric (G-actin) and Filamentous (F-actin) States
This compound is capable of binding to actin in both its monomeric (G-actin) and filamentous (F-actin) forms. nih.govnih.gov Its interaction with F-actin in the presence of calcium is characterized by rapid fragmentation, which leads to a partial depolymerization of the filaments. nih.gov Concurrently, this compound also binds directly to G-actin, forming the stable 1:1 complex discussed previously. nih.govnih.gov This dual interaction profile allows this compound to exert comprehensive control over the actin cytoskeleton, influencing not only the integrity of existing filaments but also the pool of available monomers for future polymerization.
| Protein Fragment | Description | Severing Activity | Capping Activity | Nucleating Activity | Ca2+ Dependence | Reference |
|---|---|---|---|---|---|---|
| DS362 (Full-length) | Complete 362 amino acid protein | Yes | Yes | Yes | Strictly Ca2+ dependent for all activities | nih.gov |
| DS277 | Missing 85 C-terminal amino acids | Yes | Yes | Yes | Severing/nucleating are Ca2+ dependent; Capping is Ca2+ independent | nih.gov |
| DS177 | Corresponds to the first domain and part of the second | Residual (~2%) | Yes | Lost | Severing is Ca2+ dependent | nih.gov |
| DS151 | Corresponds to the first domain | Lost | Yes | Lost | Ca2+ independent capping | nih.govnih.gov |
| DS117 | N-terminal 117 amino acids | Lost | Yes | Lost | Ca2+ independent capping | nih.govnih.gov |
| DS111 | N-terminal 111 amino acids | Lost | Yes (contains first actin-binding site) | Lost | Not specified, capping is the primary function | nih.gov |
Cellular Roles and Functional Significance of Severin
Contributions to Actin Cytoskeleton Remodeling and Dynamics
Severin is a key player in the dynamic reorganization of the actin cytoskeleton. It functions by severing existing actin filaments, creating new free ends. ontosight.airesearchgate.netresearchgate.net These new ends can then serve as sites for further actin polymerization or depolymerization, thereby influencing filament length and distribution. ontosight.ai this compound also caps (B75204) the fast-growing (barbed) ends of actin filaments in a calcium-dependent manner, which prevents further addition or loss of actin subunits at these ends. ebi.ac.ukproteopedia.orgresearchgate.net This severing and capping activity is regulated by factors such as calcium ions and phosphorylation events. ontosight.ai
Research using Dictyostelium discoideum has provided valuable insights into these mechanisms. ontosight.ai Studies have shown that this compound binds to the sides of actin filaments before severing them. ontosight.ai The fragmentation of actin filaments by this compound can lead to partial depolymerization. researchgate.net The activity of mammalian this compound (M-severin) isolated from murine carcinoma cells has been shown to sever F-actin in a calcium-dependent manner, similar to Dictyostelium this compound. aacrjournals.orgnih.gov
Data on this compound's interaction with actin filaments:
| Activity | Calcium Dependence | Effect on Actin Filaments | Organism Model | Source |
| Severing | Calcium-dependent | Fragments F-actin, creates new ends | Dictyostelium, Mammalian | ontosight.aiproteopedia.orgresearchgate.netaacrjournals.orgnih.gov |
| Capping | Calcium-dependent | Blocks barbed ends | Dictyostelium, Mammalian | ebi.ac.ukproteopedia.orgresearchgate.net |
| Nucleation | Calcium-activated | Initiates actin assembly | Dictyostelium | proteopedia.orgresearchgate.net |
| Binding to F-actin | Calcium-dependent | Does not interact in absence of Ca2+ | Dictyostelium | researchgate.net |
Involvement in Cellular Motility and Migration Processes
The dynamic remodeling of the actin cytoskeleton orchestrated by proteins like this compound is essential for cellular motility and migration. ontosight.aiaacrjournals.org this compound's ability to sever and cap actin filaments facilitates the rapid reorganization required for processes such as pseudopod extension and cell shape changes during movement. ontosight.ai In Dictyostelium, this compound has been implicated in cell motility due to its calcium-activated F-actin severing function and its localization to extending pseudopods. aacrjournals.org
Studies in mammalian cells have also highlighted the role of this compound in cell migration. In transformed epithelial cells that have gained migratory ability, a mammalian form of this compound (M-severin) is expressed and appears to replace gelsolin, another actin filament fragmenting protein. aacrjournals.orgnih.govaacrjournals.org M-severin preferentially localizes to the actin-rich cortex of migratory cells, a region of active actin cytoskeleton rearrangement. aacrjournals.orgaacrjournals.org The induction of M-severin and loss of gelsolin during epithelial transformation suggest that M-severin may facilitate the actin filament rearrangements necessary for active cell migration in invasive or metastatic carcinoma. aacrjournals.orgnih.govaacrjournals.org
However, research in Dictyostelium has also presented complexities, as a mutant deficient in this compound showed normal motility and chemotaxis under certain culture conditions, indicating that this compound may not be essential for these processes in all contexts or that other proteins can compensate for its absence. aacrjournals.orgrupress.org
This compound's Role in Cell Division and Cytokinesis
This compound has been found to play a role in cell division, particularly during cytokinesis, the process where a single cell divides into two daughter cells. ontosight.aiuniprot.org This process requires significant rearrangement of the actin cytoskeleton to form the cleavage furrow and ultimately sever the connection between the dividing cells. aacrjournals.orgnih.gov
In mammalian cells, M-severin preferentially localizes to the cleavage furrow of dividing cells, a known site of active actin cytoskeleton rearrangement. aacrjournals.orgaacrjournals.org This localization suggests a direct involvement of this compound in the cytoskeletal dynamics required for successful cell division.
Furthermore, a Ste20-like kinase called this compound kinase (SvkA) in Dictyostelium discoideum, a homolog of human MST3, MST4, and YSK1 kinases, is essential for the late stages of cytokinesis. uniprot.orgnih.govbiologists.com SvkA-knockout cells exhibit drastic defects in cytokinesis, leading to multinucleated cells due to the inability to properly sever the final cytoplasmic connection. uniprot.orgnih.govbiologists.com GFP-SvkA is enriched at the centrosome and localizes to the midzone during the final stage of cell division, suggesting it is part of a regulatory pathway controlling the completion of cell division. uniprot.orgnih.govbiologists.com While named "this compound kinase," studies suggest that this compound itself may not be the primary target of SvkA during cell division in Dictyostelium. biologists.com
Data on this compound and Cytokinesis:
| Protein | Organism Model | Localization during Division | Observed Phenotype (Knockout/Deficiency) | Implication in Cytokinesis | Source |
| Mammalian this compound | Mammalian (carcinoma) | Cleavage furrow | Not specified (localization noted) | Suggested role in cytoskeletal rearrangement | aacrjournals.orgaacrjournals.org |
| This compound Kinase (SvkA) | Dictyostelium | Centrosome, Midzone | Severe cytokinesis defects, multinucleation | Essential for late stages of cytokinesis | uniprot.orgnih.govbiologists.com |
| This compound | Dictyostelium | Not specified | Subtle defects (in one study) | Not essential in all contexts | biologists.com |
Modulation of Cellular Morphology and Structural Integrity
The actin cytoskeleton provides structural support to the cell and is critical for maintaining cellular morphology. ontosight.airesearchgate.net this compound's role in regulating actin filament length and organization contributes to the modulation of cell shape and structural integrity. ontosight.ai By severing and capping filaments, this compound can influence the architecture of the actin network, impacting cellular rigidity and deformability. ontosight.airesearchgate.net
Participation in Programmed Cell Death Pathways, including Apoptosis
While the primary function of this compound is related to actin dynamics, some research suggests potential implications in programmed cell death pathways. One study identified a component of Clonorchis sinensis excretory/secretory products as this compound (Csthis compound) and investigated its role in hepatocarcinoma cells. plos.org This research indicated that recombinant Csthis compound exhibited potent anti-apoptosis activity in human hepatocarcinoma PLC cells in a concentration-dependent manner. plos.org This suggests that in certain contexts, this compound or this compound-like proteins from other organisms might modulate cellular survival pathways.
However, it is important to note that research directly linking the actin-severing protein this compound (particularly in well-studied models like Dictyostelium or mammals) to the core machinery of apoptosis is not as extensively documented as its role in cytoskeletal regulation. Some studies on programmed cell death in Saccharomyces cerevisiae mention "this compound" in the context of authors' names rather than the chemical compound itself. mpi-cbg.deoup.comnih.govnih.gov
Data on this compound and Apoptosis:
| Protein/Compound | Source Organism | Effect on Apoptosis | Cell Type Studied | Observation | Source |
| Csthis compound | Clonorchis sinensis | Anti-apoptotic | Human hepatocarcinoma PLC cells | Inhibited apoptosis in a dose-dependent manner | plos.org |
Implications for Phagocytosis and Other Actin-Dependent Cellular Events
Phagocytosis, the process by which cells engulf large particles, is a highly actin-dependent process requiring significant remodeling of the actin cytoskeleton to form phagocytic cups and drive particle internalization. ontosight.aimdpi.comresearchgate.net this compound's role in severing and capping actin filaments is crucial for generating the dynamic actin structures necessary for efficient phagocytosis. ontosight.aimdpi.com By controlling the availability of free actin ends and regulating filament length, this compound can influence the assembly and disassembly of the actin network at the site of particle engulfment. ontosight.aiproteopedia.orgresearchgate.net
In Dictyostelium, a model organism extensively used to study phagocytosis, this compound's contribution to actin dynamics is considered important for this process. ontosight.aimdpi.com Although a study on this compound-null cells in the context of cellular wound repair noted similar actin dynamics to wild-type cells at wound sites, the study also broadly linked the information gained to other actin-dependent events like phagocytosis. mdpi.com The dynamic nature of the actin cytoskeleton is critical for various cellular functions beyond motility and division, including phagocytosis and macropinocytosis. ontosight.aimdpi.com
Data on this compound and Actin-Dependent Events:
| Cellular Process | This compound's Implication | Mechanism | Source |
| Phagocytosis | Important for dynamic actin remodeling | Severing and capping of actin filaments | ontosight.aimdpi.com |
| Macropinocytosis | Implied due to dependence on actin cytoskeleton dynamics | Regulation of actin filament assembly/disassembly | mdpi.com |
Regulatory Mechanisms and Signaling Pathways Governing Severin Function
Calcium Ion Sensitivity and Allosteric Regulation of Severin Activity
A defining characteristic of this compound is its strict dependence on calcium ions for its actin-severing and depolymerizing activities. The presence of micromolar concentrations of Ca²⁺ is required for this compound to effectively bind to and fragment actin filaments. nih.govnih.govresearchgate.net Studies utilizing techniques such as nanosecond emission anisotropy have demonstrated that this compound undergoes a conformational change upon binding Ca²⁺. researchgate.netnih.gov This calcium-induced conformational shift is central to the activation of this compound's actin-modulating functions, representing a key aspect of its allosteric regulation.
In the absence of sufficient calcium (e.g., in the presence of EGTA), this compound does not interact with actin filaments. researchgate.netnih.gov However, once this compound is bound to actin in the presence of micromolar Ca²⁺, it remains associated with the actin even if the calcium concentration is subsequently reduced. nih.govnih.gov This suggests a stable complex is formed under activating calcium conditions.
At molar excess relative to actin, this compound can cause total disassembly of filaments and form a high-affinity complex containing one this compound molecule and one actin monomer. nih.govnih.gov This this compound-actin complex itself does not exhibit actin-severing activity. nih.govnih.gov
Post-Translational Modifications and their Impact on this compound Function
Post-translational modifications (PTMs) are critical regulatory mechanisms for many proteins, altering their activity, localization, and interactions. While comprehensive data on the specific PTMs of this compound is still an area of research, phosphorylation has been indicated as a factor influencing this compound activity in Dictyostelium. uniprot.org General mechanisms of post-translational modifications, such as phosphorylation and ubiquitination, are known to regulate protein function and dynamics, including those of cytoskeletal proteins. disprot.orggenecards.orguniprot.orgebi.ac.uk The presence of this compound in phosphoproteomic datasets further supports that it is subject to phosphorylation. oup.comgenecards.org However, the precise phosphorylation sites on this compound and the detailed molecular consequences of these modifications on its actin-binding, severing, or capping activities require further elucidation. Similarly, while ubiquitination is a significant PTM regulating protein degradation and function, specific instances or mechanisms of this compound ubiquitination and their impact on its role in actin dynamics have not been extensively detailed in the provided search results. genecards.org
Upstream Signaling Cascades Influencing this compound Activation and Localization
The activation and cellular localization of this compound are expected to be influenced by upstream signaling cascades that respond to various cellular stimuli. While the provided information highlights this compound's presence in regions of active actin cytoskeleton rearrangement, such as the cleavage furrow and the leading edge of pseudopods in motile cells, the specific upstream signaling pathways that directly trigger this compound activation or govern its precise localization have not been fully detailed in the search results. Its calcium dependence implies that signaling pathways that regulate intracellular calcium levels would indirectly affect this compound activity. Transient and localized changes in calcium concentration are known to regulate F-actin dynamics. nih.gov However, the specific pathways (e.g., involving receptors, enzymes, or ion channels) that lead to the necessary calcium influx or release to activate this compound in response to particular cellular cues (like chemotaxis or phagocytosis) are not explicitly described. General upstream signaling pathways like PI3K/AKT, AMPK, and PKC are known to influence various cellular processes, including phosphorylation events, but a direct link to this compound activation or localization was not established in the search results.
Cross-talk and Coordination with Other Actin-Binding Proteins
This compound belongs to the gelsolin superfamily of calcium-regulated actin-severing and capping proteins, sharing structural and functional similarities with other members such as gelsolin, fragmin, villin, scinderin, and adthis compound. nih.govnih.gov These proteins collectively contribute to the complex regulation of actin filament length and dynamics.
Comparisons with other members of the gelsolin superfamily reveal both shared and distinct properties. Like gelsolin and villin, this compound's activity is calcium-dependent. nih.govnih.gov this compound, gelsolin, and fragmin are described as having domains thought to be of functional significance for actin interaction. nih.gov this compound, gelsolin, and villin share homologous sequences in regions believed to contain F-actin severing domains. This compound is known to sever actin filaments, nucleate actin assembly, and cap the fast-growing (barbed) ends of actin filaments. It has been suggested that this compound contains two active actin-binding sites responsible for severing and nucleation, and a single actin-binding site near the N-terminus sufficient for capping.
This compound's interaction with actin involves binding to the barbed end of filaments. nih.govnih.gov At high concentrations, it forms a 1:1 complex with actin monomers, which lacks severing activity. nih.govnih.gov
Coordination with other actin-binding proteins is essential for precise cytoskeletal rearrangements. For instance, while this compound and gelsolin sever actin filaments, proteins like cofilin also possess severing activity, although their mechanisms may differ. Phalloidin, an actin-stabilizing toxin, does not inhibit the severing activity of this compound or gelsolin, unlike its effect on cofilin and actophorin, suggesting differences in their interaction with the actin filament. nih.govnih.gov Additionally, Myosin subfragment 1 has been shown to significantly inhibit this compound activity, indicating potential cross-talk between this compound and myosin motors in regulating actin dynamics. nih.govnih.gov
The interplay between this compound and other actin-binding proteins, including those involved in bundling, cross-linking, and motor activity, contributes to the intricate spatial and temporal control of the actin cytoskeleton, which is vital for various cellular processes.
Comparative and Evolutionary Perspectives of Severin Homologs
Functional Conservation and Divergence of Severin Across Eukaryotic Lineages
This compound belongs to the villin/gelsolin superfamily of actin-binding proteins, which are conserved in both mammalian and non-mammalian organisms. uniprot.orgebi.ac.ukplos.org These proteins generally share conserved domains, often referred to as gelsolin homology domains (GEL domains), which are crucial for their function in controlling actin organization. nih.govuniprot.orgebi.ac.ukplos.orgcellsignal.com The GEL domain, typically 120–150 amino acids in length, binds both calcium and actin, indicating that the actin-binding activity of these proteins is calcium-regulated. cellsignal.com Proteins with GEL domains can promote actin nucleation, sever existing filaments, and cap the barbed ends of actin filaments. cellsignal.com
While the core functions of severing and capping actin filaments in a calcium-dependent manner appear to be broadly conserved within this superfamily, there are also instances of functional divergence. nih.govuniprot.orgoup.comproteopedia.orgnih.gov For example, comparisons between Dictyostelium this compound and mammalian gelsolin reveal differences in the arrangement and collaboration of actin-binding sites within their respective domains, leading to variations in their severing and nucleating properties. nih.govnih.gov
Distinctive Roles of this compound in Lower Eukaryotes (e.g., Dictyostelium discoideum)
Dictyostelium discoideum, a social amoeba, has served as a key model organism for studying actin cytoskeleton dynamics due to its active cell motility and relatively simpler genetic background compared to higher eukaryotes. ontosight.airesearchgate.net this compound was initially identified and extensively characterized in Dictyostelium. oup.comrupress.orgresearchgate.net
In Dictyostelium, this compound is a prominent 40 kDa protein that disassembles actin filaments in a calcium-dependent manner. oup.comrupress.orgresearchgate.neted.ac.uk It severs F-actin, nucleates actin assembly, and caps (B75204) the fast-growing ends of actin filaments. nih.govuniprot.orgoup.comnih.gov These activities are inhibited by PIP2. oup.com Research using truncated this compound polypeptides has helped map these different activities to specific domains within the protein. nih.govnih.gov For instance, the single actin-binding site near the NH2-terminus is sufficient for capping activity. nih.govnih.gov The severing and nucleating functions are attributed to two closely located actin-binding sites. nih.govnih.gov
Studies in Dictyostelium have shown that this compound changes its conformation upon binding calcium, which is necessary for its interaction with F-actin. uniprot.orgrupress.org The binding of this compound to actin requires micromolar calcium concentrations. nih.govnih.govpsu.edu Once bound in the presence of sufficient calcium, this compound is not released when calcium levels decrease. nih.govpsu.edu this compound binds directly to both F-actin and G-actin. nih.govpsu.edu
Research findings on Dictyostelium this compound have provided valuable insights into the mechanisms of actin filament reorganization and its impact on cell behavior, including cell motility, phagocytosis, and cytokinesis. ontosight.airesearchgate.net
Here is a summary of the functional characteristics of Dictyostelium discoideum this compound:
| Function | Calcium Dependence | Notes |
| Severing F-actin | Yes | Fragments actin filaments. nih.govuniprot.orgoup.comrupress.orgproteopedia.orgnih.goved.ac.uknih.govpsu.edu |
| Nucleating Actin | Yes | Promotes assembly of new filaments. nih.govoup.comproteopedia.org |
| Capping Filament Ends | Yes (primarily) | Caps the fast-growing (barbed) ends. nih.govuniprot.orgoup.comproteopedia.orged.ac.uk |
| Binding to F-actin | Yes | Requires micromolar Ca2+. nih.govnih.govpsu.edu |
| Binding to G-actin | Yes | Binds directly to G-actin. nih.govpsu.edu |
| PIP2 Inhibition | Yes | Activities are inhibited by PIP2. oup.com |
| Conformation Change | Yes | Changes conformation upon Ca2+ binding. uniprot.orgrupress.orgresearchgate.net |
Identification and Functional Characterization of Mammalian this compound (M-Severin)
While gelsolin is the primary F-actin fragmenting protein in many mammalian cells, a mammalian form of this compound (M-severin) has been identified, particularly in transformed epithelial cells. aacrjournals.orgnih.gov The detection of M-severin broadened the understanding of this compound's occurrence, which was previously thought to be limited to organisms like Dictyostelium and Physarum polycephalum (where a related protein, fragmin, is found). ed.ac.ukaacrjournals.org this compound has traditionally been considered ancestral to gelsolin due to sequence homology and the absence of gelsolin in Dictyostelium. aacrjournals.org The expression of M-severin supports the concept of evolutionary conservation of a distinct this compound gene. aacrjournals.org
M-severin, isolated from murine LL/2 carcinoma cells, has been shown to sever F-actin in a calcium-dependent manner, functionally mimicking Dictyostelium this compound. aacrjournals.orgnih.gov Interestingly, M-severin expression was found to be high in transformed LL/2 epithelial cells, which lacked gelsolin, while it was largely undetected in normal mouse tissues like muscle, liver, spleen, or kidney. aacrjournals.orgnih.gov Minute amounts were found in normal lung tissue, attributed to motile cells. aacrjournals.orgnih.gov This inverse relationship between M-severin induction and gelsolin loss during epithelial transformation suggests that M-severin may compensate for the absence of gelsolin, facilitating the actin filament rearrangements necessary for cell migration in invasive or metastatic carcinoma. aacrjournals.orgnih.gov Induction of M-severin has also been observed in human colon adenocarcinoma. aacrjournals.orgnih.gov
Analysis of Pathogen-Derived this compound Homologs (e.g., Clonorchis sinensis this compound)
This compound homologs have also been identified in various parasitic organisms, suggesting their potential roles in the parasite's biology and interaction with the host. One such example is the identification and characterization of this compound (Csthis compound) from the excretory/secretory products (ESPs) of the liver fluke Clonorchis sinensis. plos.orgnih.gov C. sinensis infection is linked to cholangiocarcinoma and hepatocellular carcinoma. plos.orgnih.govplos.org
Csthis compound was identified from the C. sinensis genome and transcriptome and found to possess three putative gelsolin domains, similar to its homologs in the gelsolin superfamily. plos.orgnih.gov Bioinformatics analysis indicated significant similarity in tertiary structures between human gelsolin and Csthis compound. plos.orgnih.gov
Research has shown that recombinant Csthis compound (rCsthis compound) can bind to calcium ions and cytoskeletal actin filaments in human hepatocarcinoma PLC cells. plos.orgnih.gov Furthermore, studies have investigated the potential anti-apoptotic role of Csthis compound in these cells. plos.orgnih.govplos.org Incubation of human hepatocarcinoma cell line PLC with rCsthis compound led to an inhibition of apoptosis induced by serum starvation. plos.orgnih.gov This anti-apoptotic effect might be mediated through the inactivation of membranous Ca2+ channels. plos.org The ability of Csthis compound to suppress apoptosis suggests that it might contribute to the progression of hepatocellular carcinoma in individuals infected with C. sinensis. plos.orgnih.govplos.org
Csthis compound is expressed at different life stages of the parasite, including adult worm, metacercaria, and egg, and is distributed in specific tissues like the vitellarium, intrauterine eggs, and tegument. plos.orgnih.gov The presence and potential functions of this compound homologs in pathogens like C. sinensis highlight the evolutionary conservation of this protein family and suggest that parasite-derived severins may play a role in modulating host cellular processes to the parasite's advantage.
Advanced Methodologies in Severin Research
In Vitro Biochemical Assays for Actin Dynamics (e.g., Viscometry, Sedimentation, Fluorescence Energy Transfer)
In vitro biochemical assays are fundamental for dissecting the direct interactions between Severin and actin, as well as the resulting effects on actin filament dynamics. Techniques such as viscometry, sedimentation, and fluorescence energy transfer spectroscopy have been instrumental in characterizing this compound's activities, including filament severing, capping, and nucleation.
Viscometry is utilized to measure changes in the viscosity of actin solutions, providing insights into filament length and network structure. A decrease in viscosity upon addition of this compound indicates filament fragmentation. Sedimentation assays, particularly high-speed and low-speed co-sedimentation, are employed to assess the binding of this compound to monomeric (G-actin) and filamentous (F-actin) actin and to quantify the amount of F-actin remaining after this compound treatment. For instance, high-speed co-sedimentation can determine the extent of F-actin depolymerization, while low-speed sedimentation can reveal bundling activity.
Fluorescence-based techniques offer high sensitivity and the ability to monitor actin dynamics in real-time. Nanosecond emission anisotropy of fluorescently labeled this compound can detect conformational changes in the protein upon binding to calcium, a crucial regulator of its activity. Fluorescence energy transfer (FRET) spectroscopy is used to study the proximity of labeled actin subunits, allowing researchers to monitor filament assembly, disassembly, and subunit exchange dynamics in the presence of this compound. These studies have shown that this compound-induced fragmentation leads to partial depolymerization and limited subunit exchange at filament ends.
| Assay Type | Principle | Application in this compound Research | Key Findings (Examples) | Citations |
| Viscometry | Measures fluid viscosity related to filament length | Monitoring actin filament fragmentation | This compound addition decreases actin solution viscosity, indicating filament severing. | |
| Sedimentation Assays | Separates components based on size/density | Assessing this compound binding to actin; quantifying F-actin; detecting bundling | Quantifies this compound-actin binding ratios; shows Ca2+-dependent F-actin fragmentation. | |
| Fluorescence Anisotropy | Measures rotational diffusion of fluorophores | Detecting conformational changes in this compound upon Ca2+ binding | This compound undergoes conformational changes upon binding calcium. | |
| Fluorescence Energy Transfer | Measures energy transfer between fluorophores | Monitoring actin assembly, disassembly, and subunit exchange | This compound induces partial depolymerization and limited subunit exchange after fragmentation. |
High-Resolution Microscopic Techniques for Subcellular Localization and Dynamic Visualization (e.g., Electron Microscopy, Confocal Microscopy)
Microscopic techniques are essential for visualizing the localization of this compound within cells and observing its effects on actin cytoskeleton architecture. Electron microscopy provides high-resolution images of actin filaments and bundles, allowing for direct observation of this compound-induced filament fragmentation and changes in filament length distribution. Studies using electron microscopy have shown that this compound converts long actin filaments into shorter fragments in a calcium-dependent manner.
Confocal microscopy enables the visualization of fluorescently labeled this compound within living or fixed cells, revealing its subcellular distribution and co-localization with actin structures. Immunofluorescence labeling, often combined with confocal microscopy, has demonstrated that this compound co-localizes with F-actin in various cellular regions undergoing dynamic actin rearrangements, such as cortical edges, nascent pseudopods, and cleavage furrows. Confocal microscopy has also been used to examine the localization of mammalian Villin-2, showing its presence in the brush border and dynamic distribution during intestinal differentiation and in transformed epithelial cells.
Molecular Biology Approaches for Genetic Perturbation and Recombinant Expression (e.g., Gene Knockout/Knockdown, Site-Directed Mutagenesis)
Molecular biology techniques are crucial for investigating the cellular function of this compound and the roles of specific protein domains and residues. Gene knockout or knockdown approaches, particularly in model organisms like Dictyostelium discoideum, have been used to study the phenotypic consequences of this compound deficiency. Analysis of this compound-deficient Dictyostelium mutants has provided insights into its importance (or lack thereof under certain conditions) for processes like motility and chemotaxis. In plants, studies using Arabidopsis villin-2 (VLN2) and villin-5 (VLN5) double mutants generated through genetic disruption have revealed their requirement for generating thick actin filament bundles and for directional organ growth.
Recombinant expression of this compound and its truncated or mutated variants allows for the purification of specific protein constructs for detailed biochemical and biophysical analysis. Site-directed mutagenesis is employed to introduce specific amino acid substitutions within this compound to probe the function of individual residues or domains in actin binding, calcium sensing, or other activities. For example, studies on truncated this compound polypeptides have helped attribute different actin-binding activities (severing, nucleating, capping) to defined regions of the protein. Similarly, mutagenesis of the Villin headpiece subdomain has been used to study the role of specific residues in protein folding and stability.
Quantitative Biophysical Methods for Protein-Ligand Interaction Studies (e.g., Circular Dichroism)
Quantitative biophysical methods provide detailed information about the structural properties of this compound and its interactions with ligands, including actin and calcium. Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding or changes in environmental conditions. Far-UV CD spectra can be used to estimate the content of alpha-helices and beta-sheets, while near-UV CD spectra provide information about the tertiary structure, particularly the environment of aromatic amino acid side chains.
CD spectroscopy has been used to study the structural integrity and folding of this compound domains, such as the Villin headpiece subdomain. Changes in CD spectra can indicate protein unfolding or conformational rearrangements induced by temperature, denaturants, or the binding of interacting molecules. While direct examples of CD being used to study this compound's interaction with actin were not prominently featured in the search results, CD is a standard technique for studying protein-protein interactions and conformational changes, making it applicable to this compound research. Studies on the Villin headpiece subdomain have utilized CD to analyze its folding and the impact of mutations on its stability.
Computational and Bioinformatics Approaches for Sequence, Structure, and Function Prediction
Computational and bioinformatics approaches play a significant role in analyzing this compound's sequence, predicting its structure, and inferring its function based on sequence homology and structural features. Sequence comparison with related actin-binding proteins like gelsolin, villin, and fragmin has revealed conserved domains in this compound that are functionally significant. Bioinformatics tools are used to identify putative domains, motifs, and post-translational modification sites within the this compound sequence.
Computational modeling and simulation, particularly for well-characterized domains like the Villin headpiece, can provide insights into protein folding pathways and the dynamics of protein-ligand interactions at an atomic level. While large-scale structural predictions for the full-length this compound protein may be challenging, computational tools can assist in predicting the structures of individual domains and modeling their interactions with actin monomers or filaments. These approaches complement experimental data by providing testable hypotheses about the molecular mechanisms underlying this compound's activities.
Cell-Based Functional Assays and Phenotypic Analysis
Cell-based functional assays are crucial for understanding the physiological roles of this compound within the complex cellular environment. These assays involve observing and quantifying cellular behaviors influenced by this compound activity or deficiency. Examples include analyzing cell morphology, motility, chemotaxis, phagocytosis, and cytokinesis in cells with altered this compound expression.
Theoretical Frameworks and Future Research Avenues for Severin
Mechanistic Models of Severin-Mediated Actin Filament Dynamics
Current theoretical frameworks often incorporate parameters related to the rates of actin polymerization, depolymerization, and the binding and unbinding of actin-binding proteins like this compound. biorxiv.org For instance, models might consider how the concentration of free actin monomers, the availability of filament ends (both barbed and pointed), and the concentration and activation state of this compound (influenced by calcium levels) collectively determine the rate of filament severing and capping. diva-portal.orgscirevfew.netnih.govumn.edu
Future research could focus on developing more sophisticated mechanistic models that account for:
The specific conformational changes in this compound upon calcium binding and its interaction with different actin domains. diva-portal.orgresearchgate.net
The influence of post-translational modifications on this compound's activity and interaction with actin.
The spatial organization of this compound and actin within the cell and how this influences their interaction dynamics.
The cooperative or competitive effects of other actin-binding proteins on this compound's function.
Utilizing high-resolution structural data, such as cryo-electron microscopy of this compound-actin complexes, to refine these models and provide a more accurate representation of the molecular interactions.
Such refined models, coupled with experimental validation, are essential for a comprehensive understanding of how this compound precisely controls actin filament severing and capping and how this contributes to dynamic cellular processes.
Unexplored Regulatory Networks and Interaction Partners of this compound
While this compound's interaction with actin and its calcium dependence are well-established, its broader regulatory networks and a complete list of its interaction partners remain areas with significant unexplored potential. Proteins often function within complex networks, and identifying this compound's interacting partners is crucial for understanding how its activity is modulated and integrated into cellular signaling pathways. mdpi.comfigshare.comoup.com
Potential avenues for future research include:
Identification of upstream regulators: Investigating the signaling pathways and molecules that control this compound expression levels, localization, and activation state beyond calcium. This could involve kinases, phosphatases, or other signaling proteins.
Discovery of novel interaction partners: Employing advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, to identify proteins that directly or indirectly interact with this compound in different cellular contexts. figshare.com
Mapping regulatory networks: Utilizing systems biology approaches, including network inference algorithms based on transcriptomic and proteomic data, to map the regulatory networks in which this compound participates. oup.comnih.govnih.gov
Investigating lipid interactions: Exploring potential interactions between this compound and specific lipids, such as phosphoinositides (e.g., PIP2), which are known to modulate the activity of other gelsolin family proteins. diva-portal.orgnih.govuni.lunih.govlipidmaps.orgmitoproteome.orgsciety.org Understanding such interactions could reveal novel regulatory mechanisms.
Functional validation of interactions: Experimentally validating the functional significance of identified interaction partners through techniques like knockdown or overexpression studies and analyzing the impact on this compound's activity and cellular processes.
Unraveling these regulatory networks and identifying novel interaction partners will provide critical insights into how this compound's activity is fine-tuned within the cell and how it contributes to diverse cellular functions.
Open Questions Regarding this compound's Role in Complex Biological Processes
This compound, as a key regulator of actin dynamics, is implicated in various cellular processes that rely on a dynamic actin cytoskeleton. While its role in basic actin remodeling is understood, its specific contributions to more complex biological processes present several open questions.
Areas for future investigation include:
Cell motility and migration: While actin dynamics are fundamental to cell movement, the precise role of this compound in orchestrating the specific actin rearrangements required for processes like lamellipodia extension, focal adhesion turnover, and cell migration in different cell types and environments needs further clarification. ijbs.com
Endocytosis and intracellular trafficking: Actin patches and dynamics are involved in endocytic processes and the movement of vesicles within the cell. ijbs.com The specific involvement of this compound in these events and its potential regulation of actin structures at endocytic sites or around vesicles are not fully understood.
Cell division: Actin plays a critical role in cytokinesis, particularly in the formation and constriction of the contractile ring. The potential involvement of this compound in regulating actin dynamics during different stages of cell division warrants further investigation.
Developmental processes: Given the importance of precise actin rearrangements during development, exploring the role of this compound in specific developmental contexts, such as morphogenesis, cell differentiation, and tissue formation, could reveal novel functions.
Host-pathogen interactions: Some pathogens manipulate the host cell's actin cytoskeleton for entry or motility. Investigating whether this compound is targeted by pathogens or plays a role in the host cell's response to infection is an interesting area.
Addressing these open questions requires a combination of advanced imaging techniques to visualize this compound and actin dynamics in live cells, genetic manipulations to alter this compound expression or activity, and functional assays to assess the impact on specific biological processes.
Emerging Methodological Advancements for Comprehensive this compound Characterization
Comprehensive characterization of this compound's structure, dynamics, and interactions requires advanced methodologies. Emerging technologies offer exciting opportunities to gain deeper insights into this compound's function. acs.orgnih.govmdpi.com
Future research can leverage these advancements:
High-resolution imaging: Utilizing super-resolution microscopy techniques (e.g., STED, PALM, STORM) to visualize the localization and dynamics of this compound and actin filaments at the nanoscale, providing unprecedented detail on their interactions in living cells.
Single-molecule studies: Employing single-molecule techniques, such as total internal reflection fluorescence (TIRF) microscopy, to observe individual this compound molecules interacting with actin filaments in real-time, allowing for the measurement of binding kinetics and severing rates.
Structural biology: Advancements in cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide higher-resolution structures of this compound alone and in complex with actin or regulatory partners, revealing the molecular basis of its function and regulation. researchgate.netnih.gov
Quantitative proteomics: Utilizing quantitative mass spectrometry approaches to precisely measure this compound expression levels, post-translational modifications, and the abundance of its interaction partners under different cellular conditions.
Advanced computational modeling: Developing and applying more sophisticated computational models and simulations to integrate experimental data and predict this compound's behavior within complex actin networks. biorxiv.orgumn.edu
Microfluidic systems: Designing microfluidic devices to reconstitute and study this compound-mediated actin dynamics in controlled environments, allowing for precise manipulation of protein concentrations and environmental conditions.
These emerging methodologies, when applied to this compound research, will enable a more comprehensive and quantitative understanding of its molecular mechanisms and cellular functions.
Hypothesized Roles of this compound in Uncharacterized Cellular Contexts
Beyond its known roles in actin dynamics in model organisms like Dictyostelium, this compound or this compound-like proteins may have hypothesized or as-yet uncharacterized roles in other cellular contexts and organisms. The conservation of gelsolin family proteins across eukaryotes suggests potentially conserved or adapted functions. diva-portal.orgnih.gov
Potential areas for exploring hypothesized roles include:
Mammalian systems: While gelsolin and other gelsolin family members are well-studied in mammals, the potential existence and function of a distinct this compound-like protein, or specific roles for existing gelsolin family members that are particularly "this compound-like" in their activity or regulation, could be explored.
Specific cell types and tissues: Investigating this compound's expression and function in specialized cell types or tissues where dynamic actin remodeling is critical, such as neurons (synaptic plasticity), immune cells (phagocytosis, migration), or muscle cells. ijbs.commdpi.com
Disease contexts: Exploring potential alterations in this compound expression, localization, or activity in various disease states, including cancer (cell invasion and metastasis), neurological disorders (synaptic dysfunction), or infectious diseases.
Response to environmental cues: Investigating whether this compound's activity or expression is modulated in response to specific environmental stimuli or stress conditions, and how this contributes to cellular adaptation.
Interplay with other cytoskeletal components: Exploring potential interactions or coordination between this compound-mediated actin dynamics and other cytoskeletal elements, such as microtubules or intermediate filaments.
Investigating these hypothesized roles will require a combination of bioinformatic analyses to identify potential this compound homologs, experimental studies in relevant cell and tissue models, and potentially the development of new tools and reagents specific to this compound or this compound-like proteins in these contexts.
Q & A
Q. How to design a robust experimental framework for studying Severin's chemical properties?
Begin by aligning your research objectives with established methodologies for compound characterization. Include control groups (e.g., traditional vs. novel synthesis protocols) and define dependent variables (e.g., purity, yield) and independent variables (e.g., reaction temperature, catalysts). Use factorial design to test interactions between variables systematically . For reproducibility, document procedures in detail, including reagent sources and equipment specifications, adhering to guidelines for experimental reporting .
Q. What are the best practices for conducting a literature review on this compound?
Perform a bibliometric analysis to identify key themes, gaps, and controversies. Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic sources. Use databases like PubMed or SciFinder, filtering for recent studies (post-2020) and foundational papers. Organize findings thematically (e.g., synthesis routes, biological activity) and critically evaluate methodological inconsistencies .
Q. How to ensure accurate characterization of this compound in synthetic studies?
Employ a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, TLC) techniques. For novel derivatives, provide elemental analysis and purity data (e.g., ≥95% by HPLC). Cross-reference spectral data with published values for known analogs and include raw data in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported bioactivity across studies?
Conduct a meta-analysis to identify variables influencing discrepancies, such as assay conditions (e.g., cell lines, incubation times) or compound purity. Use statistical tools (e.g., ANOVA) to test for significance and validate findings through independent replication. Address confounding factors by standardizing protocols and reporting negative results transparently .
Q. What methodological strategies are effective for studying this compound's interactions with multi-variable systems (e.g., enzyme networks)?
Adopt a systems biology approach:
- Experimental Design : Use high-throughput screening to map dose-response relationships.
- Data Integration : Combine omics data (proteomics, metabolomics) with kinetic modeling to predict interaction pathways.
- Validation : Apply CRISPR-based gene editing to isolate target effects . Document all parameters in a structured table (see example below) to enhance reproducibility .
| Variable Type | Parameters Measured | Tools/Assays |
|---|---|---|
| Enzymatic | Km, Vmax | Spectrophotometry |
| Cellular | IC50, Apoptosis | Flow Cytometry |
Q. How to integrate this compound research into broader theoretical frameworks (e.g., drug discovery or catalysis)?
Link findings to established theories, such as structure-activity relationship (SAR) models or transition-state theory. For example, if this compound exhibits unexpected catalytic activity, propose mechanisms aligned with Marcus theory or density functional theory (DFT) calculations. Use conceptual diagrams to map hypotheses and cite foundational papers to contextualize novelty .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-response data?
Apply nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves. Use Bayesian statistics to quantify uncertainty in EC50 values or bootstrapping for small sample sizes. For multi-parametric datasets, employ machine learning algorithms (e.g., random forests) to identify predictive variables .
Q. How to address challenges in replicating this compound synthesis protocols from literature?
Systematically audit published methods for missing details (e.g., stirring rates, purification steps). Perform robustness testing by varying undocumented parameters (e.g., solvent grade) and use design-of-experiments (DoE) to optimize conditions. Publish negative outcomes and revised protocols in open-access repositories to aid community validation .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
